molecular formula C14H12N4O2S B6523896 ethyl 4-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylate CAS No. 1008787-97-0

ethyl 4-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylate

Cat. No. B6523896
CAS RN: 1008787-97-0
M. Wt: 300.34 g/mol
InChI Key: UPGCIEFKNPAEFY-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylate (ETC) is an organic compound that is widely used in research laboratories for a variety of purposes. It is a colorless, odorless, crystalline solid with a molecular weight of 347.4 g/mol. ETC has been extensively studied due to its unique properties, which make it an ideal choice for many scientific applications.

Scientific Research Applications

Material Science and Electronics

Thiophenes play a crucial role in material science and electronics:

Chemical Synthesis and Functionalization

Thiophenes serve as versatile building blocks for constructing heterocyclic systems:

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Read more Synthesis of New 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives through multistep reaction and studied their antibacterial, anti-TB and anticancer (A549) applications with molecular docking studies. (2023). Russian Journal of Organic Chemistry, 59(8), 1338–1345. Read more Conjugated nitrosoalkenes and azoalkenes as versatile building blocks for the construction and functionalization of heterocyclic systems. (2022). Molecules, 27(1), 1338. Read more

properties

IUPAC Name

ethyl 4-phenyl-2-(tetrazol-1-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-2-20-14(19)12-11(10-6-4-3-5-7-10)8-21-13(12)18-9-15-16-17-18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGCIEFKNPAEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate

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